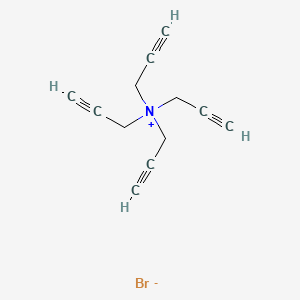

Tetrapropargylammonium bromide

説明

It is synthesized via the alkylation of tripropargylamine with propargyl bromide, yielding a solid product that dissolves in water . This compound is notable for its application in high-energy density materials (HEDMs), where its triple bonds contribute to energetic properties suitable for advanced oxidizers or fuels.

特性

IUPAC Name |

tetrakis(prop-2-ynyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N.BrH/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h1-4H,9-12H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDXHRCESWVPHA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC[N+](CC#C)(CC#C)CC#C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40994439 | |

| Record name | N,N,N-Tri(prop-2-yn-1-yl)prop-2-yn-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40994439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73637-00-0 | |

| Record name | Ammonium, tetra(2-propynyl)-, bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073637000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrapropargylammonium bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N,N-Tri(prop-2-yn-1-yl)prop-2-yn-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40994439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrapropargylammonium bromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDF6DKZ8LK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthetic Routes and Reaction Conditions: Tetrapropargylammonium bromide can be synthesized through the alkylation of propargylamine with propargyl bromide. The reaction typically involves the following steps:

Reactants: Propargylamine and propargyl bromide.

Solvent: The reaction is often carried out in an aprotic solvent such as acetonitrile.

Conditions: The mixture is heated under reflux conditions to facilitate the alkylation process.

Isolation: The product is then isolated by cooling the reaction mixture and precipitating the this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions: Tetrapropargylammonium bromide can undergo various chemical reactions, including:

Substitution Reactions: The bromide ion can be replaced by other nucleophiles.

Oxidation Reactions: The propargyl groups can be oxidized to form different functional groups.

Addition Reactions: The triple bonds in the propargyl groups can participate in addition reactions with various reagents.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include silver nitrate (AgNO3) for halide exchange.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.

Addition Reactions: Hydrogenation can be carried out using hydrogen gas (H2) and a palladium catalyst (Pd/C).

Major Products:

Substitution Reactions: Formation of tetrapropargylammonium salts with different anions.

Oxidation Reactions: Formation of propargyl alcohols or carboxylic acids.

Addition Reactions: Formation of alkanes or alkenes from the reduction of triple bonds.

科学的研究の応用

Tetrapropargylammonium bromide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

Materials Science: It can be used in the preparation of advanced materials such as conductive polymers and nanomaterials.

Biology and Medicine:

Industry: It can be used as a phase transfer catalyst in various industrial processes.

作用機序

The mechanism of action of tetrapropargylammonium bromide is primarily based on its ability to act as a phase transfer catalyst. The positively charged ammonium ion facilitates the transfer of reactants between different phases (e.g., aqueous and organic phases), thereby enhancing the rate of chemical reactions. The propargyl groups can also participate in specific interactions with molecular targets, influencing the reactivity and selectivity of the compound.

類似化合物との比較

Comparison with Similar Compounds

The following table compares tetrapropargylammonium bromide with structurally related quaternary ammonium bromides, emphasizing molecular properties, applications, and synthesis:

Key Findings:

Structural Impact on Reactivity :

- Propargyl groups in this compound introduce acetylenic bonds , enhancing its energy density compared to alkyl-substituted analogs (e.g., tetraethyl- or tetramethylammonium salts) .

- Longer alkyl chains (e.g., tetrabutylammonium bromide) improve lipophilicity, making them effective in phase-transfer catalysis, while methyl/ethyl analogs are more water-soluble .

Thermal and Chemical Stability :

- Propargyl derivatives are prone to exothermic decomposition due to strained triple bonds, limiting their stability compared to saturated analogs like tetramethylammonium bromide .

- Tetradonium bromide’s long alkyl chain enhances surfactant properties but reduces solubility in polar solvents .

Analytical Characterization :

- Bromide content in these compounds is quantified via titration, while structural confirmation relies on techniques like FTIR (e.g., C≡C stretching at ~2120 cm⁻¹ for propargyl groups) and elemental analysis .

Safety and Toxicity :

- Quaternary ammonium bromides generally exhibit moderate toxicity , with tetrabutylammonium bromide classified as hazardous (R50: toxic to aquatic life) . Propargyl derivatives may pose additional risks due to reactive intermediates.

生物活性

Tetrapropargylammonium bromide (TPABr) is a quaternary ammonium compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antiproliferative contexts. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of TPABr, including its mechanisms, efficacy against different pathogens, and implications for therapeutic use.

Chemical Structure and Properties

This compound is characterized by its quaternary ammonium structure, which consists of a central nitrogen atom bonded to four propargyl groups and a bromide ion. Its unique structure contributes to its solubility in water and its ability to interact with biological membranes.

Antimicrobial Activity

Mechanisms of Action

TPABr exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The proposed mechanisms include disruption of bacterial cell membranes and interference with cellular processes, leading to cell lysis and death.

Efficacy Against Bacteria

A study evaluating the antibacterial effects of TPABr showed varying degrees of inhibition across different bacterial strains. The results indicated:

- Gram-positive bacteria:

- Staphylococcus aureus: Inhibition rates ranged from 68.80% to 76.08%.

- Streptococcus pneumoniae: Inhibition rates between 46.98% and 80.47%.

- Gram-negative bacteria:

- Escherichia coli: Significant inhibition observed at higher concentrations.

- Klebsiella pneumoniae and Pseudomonas aeruginosa: Moderate sensitivity noted, with inhibition zones measuring between 8.75 mm and 11 mm depending on the concentration used.

Table 1 summarizes the antibacterial activity of TPABr against selected bacterial strains:

| Bacterial Strain | Type | Inhibition Rate (%) | Zone of Inhibition (mm) |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | 68.80 - 76.08 | N/A |

| Streptococcus pneumoniae | Gram-positive | 46.98 - 80.47 | N/A |

| Escherichia coli | Gram-negative | Varies by concentration | Up to 11 mm |

| Klebsiella pneumoniae | Gram-negative | Moderate | Up to 10 mm |

| Pseudomonas aeruginosa | Gram-negative | Moderate | Up to 9 mm |

Antiproliferative Activity

Cell Line Studies

The antiproliferative effects of TPABr were investigated using human colon cancer Caco-2 cell lines. The study employed various assays (MTT and Alamar blue) to assess cytotoxicity:

- At a concentration of 10 mM , TPABr resulted in a growth inhibition of 55.57% after 48 hours and 60.26% after 72 hours.

- Lower concentrations (0.5 mM and 1 mM) also demonstrated significant inhibition but showed variability in effectiveness, indicating a dose-dependent response.

3D Cell Culture Effects

In three-dimensional culture systems, TPABr altered the morphology of cell aggregates compared to control groups, which typically maintained a round shape. Cells treated with TPABr exhibited irregular shapes and uneven aggregates, suggesting that TPABr may disrupt normal cellular architecture.

Case Studies

Several case studies have highlighted the potential applications of TPABr in therapeutic settings:

- Anticancer Therapy : Research indicates that TPABr may serve as an adjunct treatment in cancer therapies due to its ability to inhibit tumor cell proliferation.

- Antimicrobial Treatments : Given its broad-spectrum antimicrobial activity, TPABr could be explored as an alternative treatment for infections caused by resistant bacterial strains.

Q & A

Q. What are the recommended disposal protocols for this compound waste?

- Solid Waste : Collect in sealed containers labeled "Quaternary Ammonium Waste." Treat with activated charcoal (1:10 w/w) before incineration.

- Liquid Waste : Filter through 0.22 µm membranes to remove particulates. Test filtrate with UV fluorescence; if negative (<1 ppm), neutralize to pH 7 before drain disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。